molecular formula C23H15BrN4O3S2 B470681 2-bromo-N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 532980-33-9

2-bromo-N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B470681
CAS No.: 532980-33-9
M. Wt: 539.4g/mol
InChI Key: QIAKCRPNIJLVLO-UHFFFAOYSA-N
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Description

2-bromo-N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a dibenzofuran moiety, and a thiadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dibenzofuran Moiety: The dibenzofuran core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazide derivatives.

    Bromination: The bromine atom is introduced through bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Coupling Reactions: The final coupling of the dibenzofuran and thiadiazole moieties is achieved through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Sodium azide, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
  • 4-Bromodibenzofuran
  • N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Uniqueness

2-bromo-N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibenzofuran moiety, thiadiazole ring, and bromine atom contribute to its potential as a versatile compound in various research applications.

Properties

CAS No.

532980-33-9

Molecular Formula

C23H15BrN4O3S2

Molecular Weight

539.4g/mol

IUPAC Name

2-bromo-N-[5-[2-(dibenzofuran-3-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C23H15BrN4O3S2/c24-17-7-3-1-6-16(17)21(30)26-22-27-28-23(33-22)32-12-20(29)25-13-9-10-15-14-5-2-4-8-18(14)31-19(15)11-13/h1-11H,12H2,(H,25,29)(H,26,27,30)

InChI Key

QIAKCRPNIJLVLO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=NN=C(S4)NC(=O)C5=CC=CC=C5Br

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=NN=C(S4)NC(=O)C5=CC=CC=C5Br

Origin of Product

United States

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